molecular formula C21H27NO3 B14475077 4-Isopropyl-2-(alpha-(o-methoxyphenoxy)benzyl)morpholine CAS No. 71620-52-5

4-Isopropyl-2-(alpha-(o-methoxyphenoxy)benzyl)morpholine

Cat. No.: B14475077
CAS No.: 71620-52-5
M. Wt: 341.4 g/mol
InChI Key: FETYGEGQBDNCCS-UHFFFAOYSA-N
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Description

4-Isopropyl-2-(alpha-(o-methoxyphenoxy)benzyl)morpholine is a complex organic compound that features a morpholine ring substituted with an isopropyl group and a benzyl group, which is further substituted with an o-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-(alpha-(o-methoxyphenoxy)benzyl)morpholine typically involves multiple steps, including the formation of the morpholine ring, the introduction of the isopropyl group, and the attachment of the benzyl group with the o-methoxyphenoxy substituent. Common synthetic routes may include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Isopropyl Group: This step may involve the alkylation of the morpholine ring using isopropyl halides under basic conditions.

    Attachment of the Benzyl Group: The benzyl group with the o-methoxyphenoxy substituent can be introduced through a nucleophilic substitution reaction, where the morpholine nitrogen attacks a benzyl halide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-(alpha-(o-methoxyphenoxy)benzyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-Isopropyl-2-(alpha-(o-methoxyphenoxy)benzyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-(alpha-(o-methoxyphenoxy)benzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: A lignin model compound with similar structural features.

    4-Isopropyl-2-methylphenol: Shares the isopropyl and phenol functionalities.

Uniqueness

4-Isopropyl-2-(alpha-(o-methoxyphenoxy)benzyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

71620-52-5

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

2-[(2-methoxyphenoxy)-phenylmethyl]-4-propan-2-ylmorpholine

InChI

InChI=1S/C21H27NO3/c1-16(2)22-13-14-24-20(15-22)21(17-9-5-4-6-10-17)25-19-12-8-7-11-18(19)23-3/h4-12,16,20-21H,13-15H2,1-3H3

InChI Key

FETYGEGQBDNCCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOC(C1)C(C2=CC=CC=C2)OC3=CC=CC=C3OC

Origin of Product

United States

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